7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole
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Overview
Description
7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]benzothiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both imidazole and benzothiazole rings in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
The primary target of 6-Methyl-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor of coenzyme A, which is essential for the survival and virulence of Mtb .
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme . This interaction disrupts the biosynthesis of pantothenate, thereby affecting the survival and virulence of Mtb . The specific interaction pattern and stability of the protein-ligand complex are further understood through molecular docking and dynamics studies .
Biochemical Pathways
The compound affects the pantothenate biosynthesis pathway by inhibiting the activity of Pantothenate synthetase . This disruption leads to a deficiency of coenzyme A, which is crucial for various biochemical reactions, including fatty acid synthesis and energy metabolism . The downstream effects include impaired survival and virulence of Mtb .
Pharmacokinetics
The compound was designed with in silico admet prediction, suggesting that its absorption, distribution, metabolism, excretion, and toxicity (admet) properties were considered during its synthesis .
Result of Action
The compound exhibits potent antitubercular activity. The most active derivative carrying a 4-nitro phenyl moiety displayed IC90 of 7.05 μM and IC50 of 2.32 μM against Mtb H37Ra . Furthermore, it showed no acute cellular toxicity (>128 μM) towards the MRC-5 lung fibroblast cell line . This suggests that the compound can selectively inhibit Mtb without causing significant harm to human cells .
Action Environment
It’s worth noting that the compound was synthesized under mild transition-metal-free conditions , suggesting that its synthesis is environmentally friendly
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with various enzymes and proteins, potentially influencing biochemical reactions
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with 4-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in a solvent such as ethanol or acetonitrile under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Substitution: Reagents such as halogens and strong acids are often used.
Cyclization: Catalysts like Lewis acids can facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-Methyl-2-(4-aminophenyl)imidazo[2,1-b][1,3]benzothiazole .
Scientific Research Applications
7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole has been studied for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)imidazo[2,1-b][1,3]benzothiazole: Lacks the methyl group at the 6-position.
6-Methyl-2-phenylimidazo[2,1-b][1,3]benzothiazole: Lacks the nitro group on the phenyl ring.
2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazole: The nitro group is reduced to an amino group.
Uniqueness
7-methyl-2-(4-nitrophenyl)imidazo[2,1-b]benzothiazole is unique due to the presence of both a methyl group at the 6-position and a nitro group on the phenyl ring. This combination of functional groups contributes to its distinct chemical properties and biological activities, making it a valuable compound for various research applications .
Properties
IUPAC Name |
6-methyl-2-(4-nitrophenyl)imidazo[2,1-b][1,3]benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-10-2-7-14-15(8-10)22-16-17-13(9-18(14)16)11-3-5-12(6-4-11)19(20)21/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFBBAJAODRNWDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C=C(N=C3S2)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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